molecular formula C20H19FN2O2 B2611058 4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine CAS No. 941954-55-8

4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine

Cat. No. B2611058
CAS RN: 941954-55-8
M. Wt: 338.382
InChI Key: ZNHNLDGNTPXBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine, also known as Compound A, is a small molecule drug that has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

Drug Discovery and Production

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .

Organic Synthesis

The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .

Antioxidant Activity

Novel quinolone derivatives have been designed and readily synthesized according to a simple protocol including O-alkylation and Claisen rearrangement processes . The new products have been tested for their antioxidant activity, and two of those demonstrate high antioxidant activity .

Synthesis of Nicotinic Acid (Niacin)

Among major applications of quinoline is synthesis of nicotinic acid (niacin) .

Antimalarial Drugs

Some derivatives of quinolone, including alkaloids and quinine, are isolated from plants and used as synthetic antimalarial drugs including mefloquine, chloroquine and amodiaquine .

Antiviral Activity

These derivatives are also active against various viruses like enterovirus, ebola, human immunodeficiency virus, and SARS virus .

β2-Adrenoceptor Agonist

8-Hydroxyquinolin-2(1H)-one is an important derivative of quinoline which possesses the keto group in 2 position, and it can act as an excellent β2-adrenoceptor agonist .

properties

IUPAC Name

4-[8-[(4-fluorophenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-17-7-4-15(5-8-17)14-25-18-3-1-2-16-6-9-19(22-20(16)18)23-10-12-24-13-11-23/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNLDGNTPXBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.